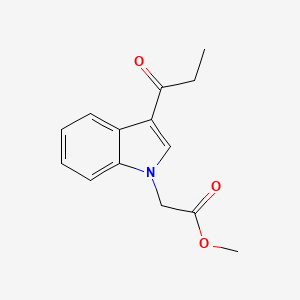

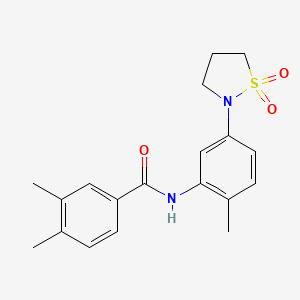

methyl (3-propanoyl-1H-indol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3-propanoyl-1H-indol-1-yl)acetate is a chemical compound with the molecular formula C14H15NO3 . It is a derivative of indole, a heterocyclic compound that is commonly found in nature .

Molecular Structure Analysis

The molecular structure of methyl (3-propanoyl-1H-indol-1-yl)acetate consists of a 1H-indol-1-yl group attached to a propanoyl group and an acetate group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.Scientific Research Applications

Antimicrobial and Anti-Inflammatory Applications

A study by Gadegoni and Manda (2013) synthesized novel compounds including indole derivatives for antimicrobial activities. These compounds were tested against Gram-positive and Gram-negative bacteria, showing potential in antimicrobial and anti-inflammatory activities (Gadegoni & Manda, 2013).

Corrosion Inhibition

Research by Missoum et al. (2013) involved the synthesis of indole derivatives, demonstrating their effectiveness as corrosion inhibitors. This study highlights the application in protecting metals against corrosion, especially in acidic environments (Missoum et al., 2013).

Novel Oxidations

Morales-Ríos, Bucio-Vásquez, and Joseph-Nathan (1993) explored the oxidation of indole derivatives, leading to the creation of novel functionalized compounds. This research contributes to the understanding of chemical reactions involving indoles and their potential applications in synthesizing new materials (Morales-Ríos et al., 1993).

Synthesis of Pyrazole Derivatives

A study by Swarnkar, Ameta, and Vyas (2014) involved the synthesis of pyrazole derivatives containing indole. These derivatives have potential applications in various fields, including pharmaceuticals and materials science (Swarnkar, Ameta, & Vyas, 2014).

Hydroarylation for Biological and Pharmaceutical Applications

Kutubi and Kitamura (2011) conducted a study on the hydroarylation of propynoic acid and its esters with indoles. The synthesized compounds have significant implications in the biological and pharmaceutical fields, particularly in the development of drugs and therapeutic agents (Kutubi & Kitamura, 2011).

properties

IUPAC Name |

methyl 2-(3-propanoylindol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-13(16)11-8-15(9-14(17)18-2)12-7-5-4-6-10(11)12/h4-8H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCPHRCAGDHDCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (3-propanoyl-1H-indol-1-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclopropyl-2-[4-(2-phenoxyethanesulfonamido)phenyl]acetamide](/img/structure/B2472810.png)

![1-(2-Methoxyphenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B2472811.png)

![4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2472815.png)

![3-[(2R,5R)-2,5-Dimethylpiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2472820.png)

![N-cyclopropyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2472823.png)

![3-(2,6-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2472824.png)